(R)-4-(3-Bromo-benzyl)-3-methyl-morpholine
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Overview
Description
®-4-(3-Bromo-benzyl)-3-methyl-morpholine: is a chiral morpholine derivative characterized by the presence of a bromobenzyl group at the fourth position and a methyl group at the third position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-(3-Bromo-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-benzyl chloride and ®-3-methyl-morpholine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where ®-3-methyl-morpholine reacts with 3-bromo-benzyl chloride under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of ®-4-(3-Bromo-benzyl)-3-methyl-morpholine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions efficiently.
Purification: The product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-4-(3-Bromo-benzyl)-3-methyl-morpholine can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of the corresponding benzyl derivative.
Substitution: The bromine atom in the benzyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Benzyl derivatives without the bromine atom.
Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: ®-4-(3-Bromo-benzyl)-3-methyl-morpholine serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions of morpholine derivatives with biological targets.
Medicine:
Drug Development: Due to its chiral nature, ®-4-(3-Bromo-benzyl)-3-methyl-morpholine is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Chemical Intermediates: The compound is utilized as an intermediate in the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(3-Bromo-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
®-4-(3-Chloro-benzyl)-3-methyl-morpholine: Similar structure but with a chlorine atom instead of bromine.
®-4-(3-Fluoro-benzyl)-3-methyl-morpholine: Similar structure but with a fluorine atom instead of bromine.
®-4-(3-Methyl-benzyl)-3-methyl-morpholine: Similar structure but with a methyl group instead of bromine.
Uniqueness:
Bromine Atom: The presence of the bromine atom in ®-4-(3-Bromo-benzyl)-3-methyl-morpholine imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs.
Chiral Center: The chiral center in the morpholine ring adds to its uniqueness, making it a valuable compound for enantioselective synthesis and chiral recognition studies.
Properties
IUPAC Name |
(3R)-4-[(3-bromophenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYZFODZYVKBJZ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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